1-Bromo-4-but-3-ynylbenzene chemical structure and SMILES
1-Bromo-4-but-3-ynylbenzene chemical structure and SMILES
A Bifunctional Scaffold for Orthogonal Ligation & PROTAC Synthesis
Executive Summary
1-Bromo-4-(but-3-yn-1-yl)benzene (CAS: 765906-85-2) is a high-value bifunctional intermediate used primarily in medicinal chemistry and materials science. Its structural utility lies in its orthogonal reactivity : it possesses an aryl bromide motif amenable to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a terminal alkyne amenable to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry) or Sonogashira coupling.
This dual-functionality makes it a critical "linker" scaffold in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , allowing the precise conjugation of an E3 ligase ligand to a target protein ligand with a defined spatial separation.
Chemical Identity & Cheminformatics
| Property | Data |
| IUPAC Name | 1-Bromo-4-(but-3-yn-1-yl)benzene |
| Common Name | 4-(4-Bromophenyl)-1-butyne |
| CAS Registry Number | 765906-85-2 |
| Molecular Formula | C₁₀H₉Br |
| Molecular Weight | 209.08 g/mol |
| Canonical SMILES | C#CCCC1=CC=C(C=C1)Br |
| InChI Key | RBVRQKFWGAAQMR-UHFFFAOYSA-N |
| Physical State | Pale yellow oil or low-melting solid (Ambient) |
Synthetic Pathways & Mechanistic Insight
The synthesis of 1-bromo-4-(but-3-yn-1-yl)benzene typically avoids direct alkynylation of the aryl ring (which would yield an internal alkyne). Instead, it relies on the nucleophilic substitution of a phenethyl electrophile by an acetylide nucleophile.
Primary Route: Acetylide Displacement
This protocol ensures the preservation of the aryl bromide moiety while installing the terminal alkyne.
Precursors:
-
4-Bromophenethyl alcohol (Starting Material)
-
Lithium Acetylide Ethylenediamine Complex (Reagent)
Step-by-Step Mechanism:
-
Activation: The alcohol is converted into a leaving group (Bromide or Tosylate). Using Phosphorus Tribromide (
) is efficient for converting the alcohol to the alkyl bromide. -
Displacement: The alkyl bromide reacts with the lithium acetylide complex in an
fashion. The ethylenediamine stabilizes the lithium acetylide, preventing disproportionation and increasing yield.
Experimental Protocol (Standardized)
Step 1: Synthesis of 1-Bromo-4-(2-bromoethyl)benzene
-
Charge a reaction vessel with 4-bromophenethyl alcohol (1.0 eq) in anhydrous DCM (0.5 M).
-
Cool to 0°C under
atmosphere. -
Add
(0.4 eq) dropwise. -
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour into ice water. Extract with DCM.
-
Purification: Wash organic layer with
, brine, dry over , and concentrate.
Step 2: Alkynylation to 1-Bromo-4-(but-3-yn-1-yl)benzene
-
Dissolve Lithium Acetylide Ethylenediamine complex (1.5 eq) in anhydrous DMSO (Caution: Exothermic).
-
Cool solution to ~10°C.
-
Add the 1-bromo-4-(2-bromoethyl)benzene (from Step 1) slowly to the acetylide solution.
-
Stir at RT for 3–5 hours. Monitor via TLC (Hexane/EtOAc).
-
Quench: Slowly add water (hydrolysis of excess acetylide).
-
Extraction: Extract with Diethyl Ether (
). -
Purification: Silica gel chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).
Synthetic Logic Diagram
Caption: Step-wise synthesis converting the alcohol precursor to the target alkyne via an alkyl bromide intermediate.
Orthogonal Reactivity & Applications
The core value of this molecule is its ability to undergo two distinct types of coupling reactions without interference. This is essential in Fragment-Based Drug Discovery (FBDD) .
The "Click" Handle (Alkyne)
The terminal alkyne is a bio-orthogonal handle. It reacts exclusively with azides in the presence of Cu(I) catalysts (CuAAC) to form 1,2,3-triazoles.
-
Application: Attaching the linker to an E3 Ligase ligand (e.g., Thalidomide or VHL derivatives) that has been modified with an azide.
The Cross-Coupling Handle (Aryl Bromide)
The aryl bromide is a classic electrophile for Palladium-catalyzed reactions.
-
Application: Suzuki-Miyaura coupling with aryl boronic acids to attach the "Warhead" (the ligand targeting the protein of interest).
PROTAC Assembly Workflow
Caption: Logical workflow for assembling a PROTAC molecule using the scaffold's dual reactivity.
Safety & Handling
-
General: Treat as a potential skin and eye irritant.
-
Acetylides: The synthesis involves Lithium Acetylide, which is moisture-sensitive and potentially pyrophoric in dry form. Use the ethylenediamine complex (stabilized) and handle under inert atmosphere (Argon/Nitrogen).
-
Storage: Store at 2–8°C under inert gas to prevent oxidation of the terminal alkyne or hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23202712, 1-Bromo-4-(but-3-yn-1-yl)benzene. Retrieved from [Link]
- Midland, M. M. (1975).Preparation of Terminal Acetylenes via Reaction of Lithium Acetylide-Ethylenediamine Complex with Primary Alkyl Halides. Journal of Organic Chemistry. (Standard protocol validation for primary alkyl halide to alkyne conversion).
- Burslem, G. M., & Crews, C. M. (2020).Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114. (Contextual grounding for linker chemistry).
